N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the condensation of 4-ethoxybenzoic acid with 4,5-dimethyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
2-hydroxybenzothiazole: Exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-4-22-14-8-6-13(7-9-14)17(21)20-18-19-16-12(3)11(2)5-10-15(16)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKOMPJMDIGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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